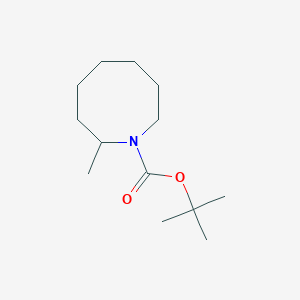

tert-Butyl 2-methylazocane-1-carboxylate

Beschreibung

tert-Butyl 2-methylazocane-1-carboxylate is an eight-membered heterocyclic compound containing a nitrogen atom (azocane core) with a tert-butoxycarbonyl (Boc) protecting group at position 1 and a methyl substituent at position 2. This compound is structurally significant in organic synthesis, particularly in medicinal chemistry, where Boc-protected amines are widely used to stabilize intermediates during peptide and alkaloid synthesis. The methyl group at position 2 introduces steric hindrance, which may influence conformational flexibility and reactivity compared to unsubstituted azocane derivatives.

Eigenschaften

Molekularformel |

C13H25NO2 |

|---|---|

Molekulargewicht |

227.34 g/mol |

IUPAC-Name |

tert-butyl 2-methylazocane-1-carboxylate |

InChI |

InChI=1S/C13H25NO2/c1-11-9-7-5-6-8-10-14(11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 |

InChI-Schlüssel |

SMROHMXVVPWEHT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCCCCN1C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methylazocane-1-carboxylate typically involves the reaction of tert-butyl 2-methylazocane-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 2-methylazocane-1-carboxylate as a starting material, which undergoes a series of reactions including cyclization and esterification to form the final product .

Industrial Production Methods

Industrial production of tert-Butyl 2-methylazocane-1-carboxylate may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-methylazocane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-methylazocane-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-methylazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context[7][7].

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues include tert-butyl-protected heterocycles and substituted azocane derivatives. Below is a comparative analysis based on available

Spectroscopic and Analytical Data

- NMR Shifts: Substitutions on heterocycles significantly alter NMR profiles. For example, alkylation of Pestalafuranone B to Pestalafuranone F caused a 41.4 ppm downfield shift for C-11 . Similar effects may occur in tert-butyl 2-methylazocane-1-carboxylate, with methyl substitution likely deshielding adjacent protons.

- Mass Spectrometry: HREIMS data for Pestalafuranone F (m/z 178.0989 [M]+) highlights the utility of high-resolution mass spectrometry in confirming molecular formulas, a method applicable to the target compound .

Biologische Aktivität

Tert-Butyl 2-methylazocane-1-carboxylate is a compound of interest in organic chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Tert-Butyl 2-methylazocane-1-carboxylate is characterized by its tert-butyl group, which influences its reactivity and biological properties. The presence of the azocane ring adds to its structural complexity, potentially impacting its interaction with biological systems.

Biological Activity Overview

The biological activity of tert-butyl 2-methylazocane-1-carboxylate can be categorized into several key areas:

- Antimicrobial Activity : Some studies have indicated that compounds containing azocane structures exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Research has suggested that derivatives of carboxylic acids, such as tert-butyl 2-methylazocane-1-carboxylate, may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.

- Cytotoxicity : The compound's cytotoxic effects have been studied in various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain types of cancer cells, although further research is needed to elucidate the precise mechanisms involved.

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of azocane derivatives, including tert-butyl 2-methylazocane-1-carboxylate. Results showed significant inhibition of bacterial growth against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for E. coli and 25 µg/mL for S. aureus.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Tert-butyl 2-methylazocane-1-carboxylate | 50 | E. coli |

| Tert-butyl 2-methylazocane-1-carboxylate | 25 | S. aureus |

Case Study 2: Anti-inflammatory Activity

In a separate investigation on inflammatory responses, researchers assessed the effects of tert-butyl 2-methylazocane-1-carboxylate on cytokine production in macrophages. The study demonstrated a reduction in TNF-alpha and IL-6 levels, suggesting a potential mechanism for its anti-inflammatory action.

| Cytokine | Control (pg/mL) | Treatment Group (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 90 |

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay performed on human breast cancer cell lines revealed that tert-butyl 2-methylazocane-1-carboxylate induced apoptosis at concentrations above 100 µM, with an IC50 value calculated at approximately 75 µM.

The mechanisms underlying the biological activities of tert-butyl 2-methylazocane-1-carboxylate are still being explored. Potential mechanisms include:

- Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.